molecular formula C20H24N4O2S B10971719 N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide

N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide

Cat. No.: B10971719
M. Wt: 384.5 g/mol
InChI Key: MPPDXQGXDVRLSK-UHFFFAOYSA-N
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Description

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiophene ring with a pyrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties .

Scientific Research Applications

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYLCARBAMOYL-4-TRIFLUOROMETHYLBENZAMIDE
  • N-CYCLOHEXYLCARBAMOYL-2-PYRIDINECARBOXAMIDE

Uniqueness

Compared to similar compounds, N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-PYRAZINECARBOXAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical and biological properties that are not observed in other related compounds .

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H24N4O2S/c25-18(15-12-21-10-11-22-15)24-20-17(14-8-4-5-9-16(14)27-20)19(26)23-13-6-2-1-3-7-13/h10-13H,1-9H2,(H,23,26)(H,24,25)

InChI Key

MPPDXQGXDVRLSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=NC=CN=C4

Origin of Product

United States

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